molecular formula C9H15NO3 B1199173 Hexahydrohippurate CAS No. 32377-88-1

Hexahydrohippurate

Cat. No.: B1199173
CAS No.: 32377-88-1
M. Wt: 185.22 g/mol
InChI Key: ROXXNENGCGLRSW-UHFFFAOYSA-N
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Scientific Research Applications

Hexahydrohippuric acid has several scientific research applications, including:

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Biochemical Analysis

Biochemical Properties

Hexahydrohippurate plays a significant role in biochemical reactions, particularly in the metabolism of cyclohexanecarboxylate. It is formed through the glycine conjugation of active intermediates in the aromatization process of cyclohexanecarboxylate. This compound interacts with several enzymes, including those involved in the glycine conjugation pathway. The formation of this compound is dependent on microbial metabolism, indicating its interaction with microbial enzymes and proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the immune response in animals. Elevated levels of this compound in non-vaccinated animals have been associated with increased oxidative stress and reactive oxygen scavenging, indicating its role in modulating immune responses . Additionally, this compound may impact cellular metabolism by influencing the levels of metabolites involved in energy production and detoxification processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through glycine conjugation. This process is facilitated by enzymes that catalyze the conjugation of glycine with cyclohexanecarboxylate intermediates. This compound may also interact with other biomolecules, such as proteins and enzymes, to modulate their activity. For example, this compound has been shown to influence the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under various conditions, but its long-term effects on cellular function may vary. For instance, prolonged exposure to this compound may lead to alterations in cellular metabolism and gene expression, potentially impacting cell viability and function . Additionally, the degradation of this compound over time may influence its efficacy and biological activity in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating immune responses and reducing oxidative stress. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and metabolic disturbances . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the benzoate-hippurate pathway. This pathway involves the conjugation of benzoate with glycine to form hippurate, which can then be further metabolized to this compound. Enzymes such as glycine N-acyltransferase play a crucial role in this process. This compound may also influence metabolic flux and metabolite levels, particularly in pathways related to energy production and detoxification .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biological activity. For example, this compound may accumulate in specific tissues where it exerts its effects on cellular metabolism and immune responses .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules. This localization can impact the compound’s activity and function, as it may modulate metabolic processes and cellular responses in distinct subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydrohippuric acid can be synthesized through the reaction of cyclohexane carboxylic acid with glycinamide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of glycinamide .

Industrial Production Methods: While specific industrial production methods for hexahydrohippuric acid are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, can be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexahydrohippuric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane carboxylic acid derivatives, while reduction can produce cyclohexanol derivatives.

Comparison with Similar Compounds

Hexahydrohippuric acid is unique due to its specific structure and metabolic origin. Similar compounds include:

These compounds share some structural features but differ in their metabolic pathways and specific applications, highlighting the uniqueness of hexahydrohippuric acid.

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXXNENGCGLRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186093
Record name Hexahydrohippurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32377-88-1
Record name Hexahydrohippurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrohippurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAHYDROHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of hexahydrohippurate in herbivores?

A1: Research suggests two potential pathways for this compound production in herbivores like sheep:

    Q2: Does the amount of this compound produced vary depending on factors like diet or health status?

    A: While the provided research doesn't directly address dietary influences on this compound levels, it highlights that the metabolic pathways involved are influenced by microbial activity [, ]. Dietary changes impacting the rumen microbiome could potentially alter this compound production.

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